molecular formula C21H19NO6S2 B3638125 Ethyl 4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoate

Ethyl 4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoate

Cat. No.: B3638125
M. Wt: 445.5 g/mol
InChI Key: RGDQLDJIEKNCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoate is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a sulfonylamino group and an ethyl ester of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of benzene to form nitrobenzene.

    Reduction: The nitro group is then reduced to an amine group, resulting in aniline.

    Sulfonation: Aniline undergoes sulfonation to introduce the benzenesulfonyl group.

    Coupling: The sulfonated aniline is then coupled with a benzoic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, halogenation can introduce halogen atoms onto the aromatic ring, while nitration can introduce nitro groups.

Scientific Research Applications

Ethyl 4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoate involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, it binds to the active site of the enzyme, preventing its proteolytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoate is unique due to its dual sulfonyl groups and the specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit hNE sets it apart from simpler benzenesulfonamides and esters.

Properties

IUPAC Name

ethyl 4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S2/c1-2-28-21(23)16-11-13-17(14-12-16)22-30(26,27)20-10-6-9-19(15-20)29(24,25)18-7-4-3-5-8-18/h3-15,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDQLDJIEKNCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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